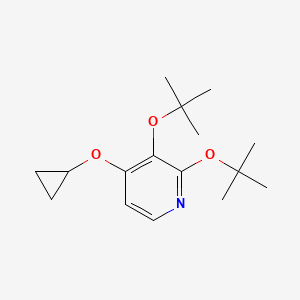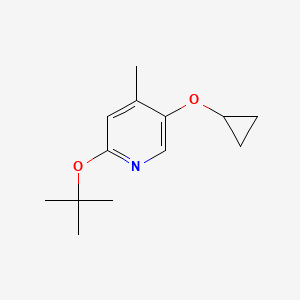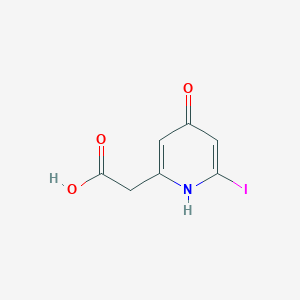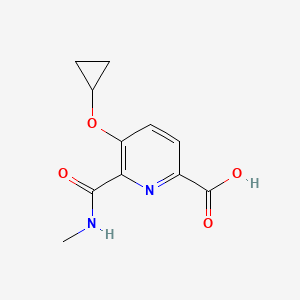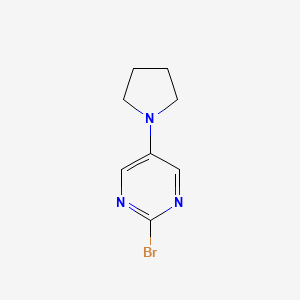
4-Bromo-2-(cyclohexylmethyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-(cyclohexylmethyl)phenol is an organic compound with the molecular formula C13H17BrO and a molecular weight of 269.18 g/mol . This compound is a derivative of phenol, where a bromine atom is substituted at the 4th position and a cyclohexylmethyl group is attached to the 2nd position of the phenol ring. It is used primarily in research and development within the fields of chemistry and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(cyclohexylmethyl)phenol can be achieved through various methods. One common approach involves the bromination of 2-(cyclohexylmethyl)phenol using bromine or a brominating agent under controlled conditions. The reaction typically takes place in a solvent such as carbon disulfide or chloroform at low temperatures to ensure selective bromination .
Industrial Production Methods
Industrial production of this compound may involve a similar bromination process but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated systems to control temperature and reagent addition. The product is then purified through crystallization or distillation techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-2-(cyclohexylmethyl)phenol undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The phenolic group can be oxidized to form quinones or reduced to form cyclohexylmethyl derivatives.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Strong nucleophiles like hydroxide or alkoxide ions in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products Formed
Substitution: Formation of various substituted phenols.
Oxidation: Formation of quinones.
Reduction: Formation of cyclohexylmethyl derivatives.
Coupling: Formation of biaryl or aryl-alkyl compounds.
Aplicaciones Científicas De Investigación
4-Bromo-2-(cyclohexylmethyl)phenol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Bromo-2-(cyclohexylmethyl)phenol depends on its specific application. In biological systems, it may interact with cellular targets through hydrogen bonding and hydrophobic interactions. The bromine atom and phenolic group can participate in various biochemical pathways, potentially affecting enzyme activity and cellular signaling .
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-2-(hydroxymethyl)phenol: Similar structure but with a hydroxymethyl group instead of a cyclohexylmethyl group.
4-Bromo-2-methylphenol: Contains a methyl group instead of a cyclohexylmethyl group.
4-Bromophenol: Lacks the cyclohexylmethyl group, making it less hydrophobic.
Uniqueness
4-Bromo-2-(cyclohexylmethyl)phenol is unique due to the presence of the cyclohexylmethyl group, which increases its hydrophobicity and may enhance its interaction with lipid membranes and hydrophobic pockets in proteins. This structural feature can influence its reactivity and biological activity compared to other bromophenols .
Propiedades
Fórmula molecular |
C13H17BrO |
|---|---|
Peso molecular |
269.18 g/mol |
Nombre IUPAC |
4-bromo-2-(cyclohexylmethyl)phenol |
InChI |
InChI=1S/C13H17BrO/c14-12-6-7-13(15)11(9-12)8-10-4-2-1-3-5-10/h6-7,9-10,15H,1-5,8H2 |
Clave InChI |
WRQQZNURODBQII-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)CC2=C(C=CC(=C2)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





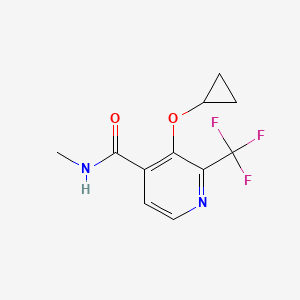
![Tert-butyl 2-(benzylthio)-5,7-dihydro-6H-pyrrolo[3,4-D]pyrimidine-6-carboxylate](/img/structure/B14842564.png)
